molecular formula C12H10N2 B13123114 (Z)-1,2-Di(pyridin-3-yl)ethene

(Z)-1,2-Di(pyridin-3-yl)ethene

Cat. No.: B13123114
M. Wt: 182.22 g/mol
InChI Key: LJUIBUKIAISMFU-WAYWQWQTSA-N
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Description

(Z)-1,2-Di(pyridin-3-yl)ethene: is an organic compound characterized by the presence of two pyridine rings attached to a central ethene moiety. The “Z” configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Heck Reaction: One common method for synthesizing (Z)-1,2-Di(pyridin-3-yl)ethene is through the Heck reaction, which involves the coupling of pyridine derivatives with ethene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a pyridine aldehyde to form the desired ethene compound. This reaction is usually performed in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck or Wittig reactions with optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-1,2-Di(pyridin-3-yl)ethene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur on the pyridine rings, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products:

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Saturated ethane derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Ligand Design: (Z)-1,2-Di(pyridin-3-yl)ethene is used as a ligand in coordination chemistry to form complexes with transition metals

Biology:

    Biological Probes: The compound can be used as a fluorescent probe in biological studies to investigate cellular processes and interactions.

Medicine:

    Drug Development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and neurological disorders.

Industry:

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (Z)-1,2-Di(pyridin-3-yl)ethene depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    (E)-1,2-Di(pyridin-3-yl)ethene: The “E” isomer has substituents on opposite sides of the double bond, leading to different physical and chemical properties.

    1,2-Di(pyridin-4-yl)ethene: This compound has pyridine rings attached at the 4-position, which can influence its reactivity and applications.

    1,2-Di(pyridin-2-yl)ethene: With pyridine rings at the 2-position, this compound may exhibit different coordination behavior and biological activity.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-[(Z)-2-pyridin-3-ylethenyl]pyridine

InChI

InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5-

InChI Key

LJUIBUKIAISMFU-WAYWQWQTSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CN=CC=C2

Origin of Product

United States

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